molecular formula C9H7ClN2O B1375817 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260381-71-2

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No.: B1375817
CAS No.: 1260381-71-2
M. Wt: 194.62 g/mol
InChI Key: KRCGNHFTCROBPI-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents such as acetone and ethanol

Biochemical Analysis

Biochemical Properties

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction with FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell growth and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer cells, this compound inhibits the FGFR signaling pathway, leading to reduced cell migration and invasion . Additionally, this compound affects cell signaling pathways by modulating gene expression and altering cellular metabolism, ultimately impacting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the tyrosine kinase domain of FGFRs, leading to inhibition of receptor autophosphorylation and subsequent downstream signaling . This binding interaction disrupts the normal function of FGFRs, resulting in the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis . Degradation of the compound over time can lead to reduced efficacy and changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of the compound, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Additionally, the distribution of this compound can be influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects . Post-translational modifications and targeting signals may also direct this compound to specific organelles, influencing its activity and function within the cell .

Preparation Methods

The synthesis of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, results in the formation of the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or cesium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has several scientific research applications:

    Catalytic Behavior in Organic Synthesis: It is used as an intermediate in the synthesis of other compounds and can act as a catalyst in various organic reactions.

    Building Blocks in Heterocyclic Chemistry: This compound serves as a versatile building block for synthesizing other heterocyclic compounds.

    Corrosion Inhibition: Derivatives of this compound have shown potential as corrosion inhibitors for steel surfaces.

    Antiviral Activity Research: It is used as a starting material for developing heterocyclic compounds with potential antiviral activity.

    Materials Science: It is involved in the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties.

Comparison with Similar Compounds

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

    6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the chlorine atom.

    4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: This compound has two chlorine atoms and is used as a building block in heterocyclic chemistry.

    1-(1-Benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: This derivative has shown potential as a corrosion inhibitor.

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in scientific research.

Properties

IUPAC Name

1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCGNHFTCROBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856982
Record name 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-71-2
Record name 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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